molecular formula C12H14O2 B8805915 5,8-Dimethoxy-1,2-dihydronaphthalene CAS No. 55077-80-0

5,8-Dimethoxy-1,2-dihydronaphthalene

Cat. No. B8805915
CAS RN: 55077-80-0
M. Wt: 190.24 g/mol
InChI Key: PJLWLXPQPMLVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921841B2

Procedure details

In spite of the fact that in literature the attempts of acylating the compound II were reported as fruitless or non interesting because of the low yields, the 5,8-dimethoxy-3,4-dihydronaphthalene II is treated with acetyl chloride in the presence of an excess of aluminium trichloride, preferably 5-9 moles of aluminium trichloride for one mole of acyl chloride, at the temperature of −35°+25° C., preferably at 0° C. After the usual work-up and crystallisation with ethyl acetate, the product, 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene is obtained in yields higher than 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 (± 2) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]=[CH:8]2.[C:15](Cl)(=[O:17])[CH3:16].[Cl-].[Cl-].[Cl-].[Al+3]>>[C:15]([C:6]1[CH2:7][CH2:8][C:9]2[C:4](=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][C:10]=2[O:13][CH3:14])[CH:5]=1)(=[O:17])[CH3:16] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC=CC2=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC=CC2=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
7 (± 2) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
acyl chloride
Quantity
1 mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at the temperature of −35°+25° C.
CUSTOM
Type
CUSTOM
Details
preferably at 0° C
CUSTOM
Type
CUSTOM
Details
After the usual work-up and crystallisation with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(C=CC(=C2CC1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.